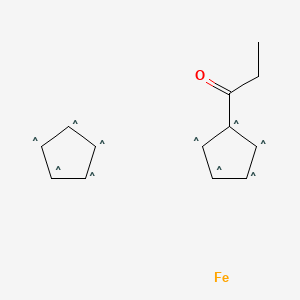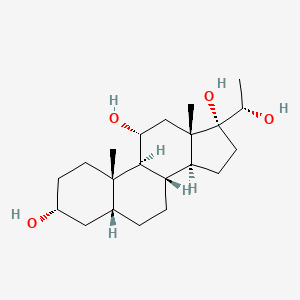
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol is a steroidal compound with the molecular formula C21H36O4. It is a derivative of pregnane, a type of steroid nucleus, and contains multiple hydroxyl groups at specific positions on the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. These reactions introduce hydroxyl groups at the desired positions on the steroid nucleus.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or alkanes from the corresponding ketones or aldehydes.
Substitution: Formation of esters or sulfonates from the hydroxyl groups.
Applications De Recherche Scientifique
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in modulating biological processes, such as hormone regulation and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5beta-Pregnane-3alpha,17alpha,20alpha-triol: A similar compound with hydroxyl groups at the 3alpha, 17alpha, and 20alpha positions.
5beta-Pregnane-3alpha,20alpha-diol: A compound with hydroxyl groups at the 3alpha and 20alpha positions.
Uniqueness
5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol is unique due to the presence of hydroxyl groups at the 3alpha, 11beta, 17, and 20alpha positions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H36O4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(3R,5R,8S,9S,10S,11R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C21H36O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-18,22-25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
CQRHDJNAPDZBCN-KRFNRFTJSA-N |
SMILES isomérique |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O)O |
SMILES canonique |
CC(C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


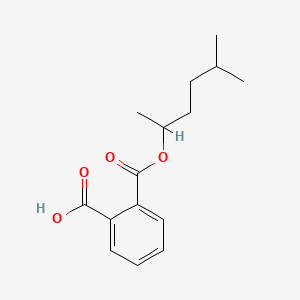

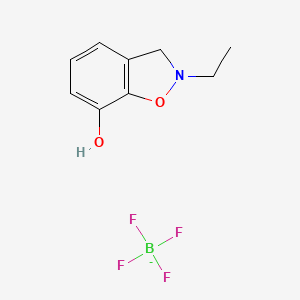

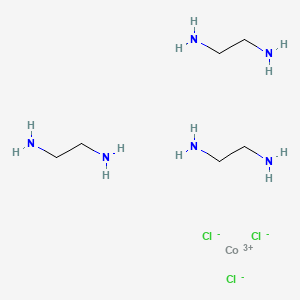




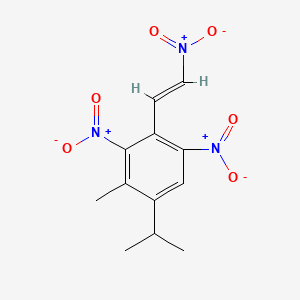
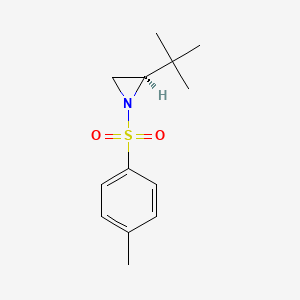
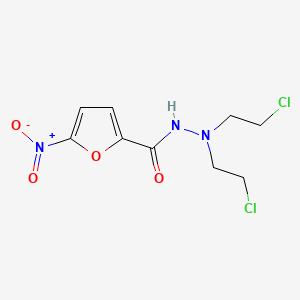
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
